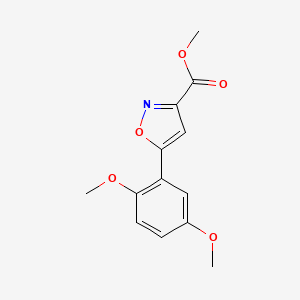

Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate

Description

Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate (CAS: 1508663-72-6) is an organic compound featuring an isoxazole ring substituted at the 5-position with a 2,5-dimethoxyphenyl group and a methyl ester at the 3-position.

Safety and Handling: The compound requires standard laboratory precautions, including avoidance of heat, sparks, and open flames (P210), and must be kept away from children (P102) .

Properties

Molecular Formula |

C13H13NO5 |

|---|---|

Molecular Weight |

263.25 g/mol |

IUPAC Name |

methyl 5-(2,5-dimethoxyphenyl)-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C13H13NO5/c1-16-8-4-5-11(17-2)9(6-8)12-7-10(14-19-12)13(15)18-3/h4-7H,1-3H3 |

InChI Key |

PRBDYNXFIRZLPA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=NO2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing methanolic conditions . This reaction yields the desired isoxazole compound through a cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods also offer advantages in terms of scalability and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 2,5-Dimethoxyphenyl Moieties

Compounds bearing the 2,5-dimethoxyphenyl group often exhibit distinct biological or pharmacological activities. Key examples include:

Table 1: Structural and Functional Comparison

Key Insights :

Heterocyclic Variations: Isoxazole vs. Thiazole Derivatives

The choice of heterocycle significantly impacts chemical reactivity and biological interactions.

Table 2: Heterocycle-Based Comparison

Key Insights :

- Isoxazole vs. Thiazole derivatives in –4 feature carbamate groups, suggesting protease inhibition or antimicrobial applications .

- Substituent Effects : The 4-fluorophenyl group in ’s isoxazole derivative introduces electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This difference may influence reactivity in cross-coupling reactions or target selectivity .

Physicochemical and Toxicological Profiles

Table 3: Physicochemical Properties

Key Insights :

- The high LD50 of dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate (10,000 mg/kg) suggests low acute toxicity, which may correlate with the target compound’s handling requirements .

- Methoxy groups in the target compound likely enhance lipophilicity compared to fluorine-substituted analogs, influencing membrane permeability in biological systems .

Biological Activity

Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate is a synthetic compound belonging to the isoxazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and the underlying mechanisms based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C12H13N1O5

- Molecular Weight : 263.25 g/mol

- Structure : The compound features an isoxazole ring substituted with a carboxylate group and a dimethoxyphenyl moiety, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Dimethoxyphenyl Group : This step often utilizes coupling reactions to attach the dimethoxyphenyl substituent to the isoxazole framework.

- Carboxylation : The final step involves introducing the carboxylic acid functionality, often via esterification processes.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound and related compounds:

Anticancer Activity

Research indicates that isoxazole derivatives exhibit significant anticancer properties. For instance:

- Study Findings : A study evaluated various isoxazole derivatives against cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer). This compound demonstrated cytotoxic effects with IC50 values indicating potent activity against these cell lines .

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| This compound | MCF-7 | 39.80 |

| This compound | HeLa | 15.48 |

| This compound | Hep3B | 23.00 |

Antioxidant Activity

The compound also exhibits antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress .

Anti-inflammatory Effects

Isoxazole derivatives have been shown to possess anti-inflammatory properties. In animal models, this compound significantly reduced inflammation markers in carrageenan-induced edema models .

The biological activity of this compound can be attributed to its interaction with various biological macromolecules:

- Enzyme Inhibition : Studies suggest that it may act as a competitive inhibitor for certain enzymes involved in metabolic pathways related to cancer progression .

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the G2/M phase in cancer cells, promoting apoptosis over necrosis .

Case Studies

- Cytotoxicity Study : A detailed investigation into the cytotoxic effects of this compound revealed that it significantly reduced cell viability in various cancer cell lines while sparing normal cells.

- Inflammation Model : In a mouse model of inflammation, administration of the compound resulted in a marked decrease in inflammatory cytokines and improved clinical scores compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.